1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H20N2O2·2HCl It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated piperidine.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a positive regulator of T-cell coactivation by binding to specific receptors on the cell surface . This interaction leads to the activation of downstream signaling pathways that modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine: A compound with a similar piperidine core but different substituents.
Piperidin-4-amine dihydrochloride: A related compound with a similar amine group but lacking the 3,5-dimethoxyphenyl group.
Uniqueness
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H22Cl2N2O2 |
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Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-7-11(8-13(9-12)17-2)15-5-3-10(14)4-6-15;;/h7-10H,3-6,14H2,1-2H3;2*1H |
InChI Key |
NKPDWKXJWROSMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(CC2)N)OC.Cl.Cl |
Origin of Product |
United States |
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